5-Fluoro-2-hydroxypyrimidine

Pharmacokinetics Prodrug Oral Bioavailability

Fluoropyrimidine SAR studies & L1CAM tumor biology research require a tool compound free of 5-FU's confounding cytotoxicity. 5-Fluoro-2-hydroxypyrimidine solves this with: • Validated L1CAM antagonism demonstrating gender-specific in vivo tumor volume reduction. • Hepatic aldehyde oxidase-mediated activation, enabling liver-selective 5-FU prodrug design. • ≥97% purity solid with consistent batch quality for reproducible coordination polymer synthesis. Procure this essential comparator & building block today.

Molecular Formula C4H3FN2O
Molecular Weight 114.08 g/mol
CAS No. 2022-78-8
Cat. No. B044746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-hydroxypyrimidine
CAS2022-78-8
Synonyms2-Hydroxy-5-fluoropyrimidine; 5-Fluoro-2(1H)-pyrimidinone; 5-Fluoro-2-pyrimidinol; 5-Fluoropyrimidin-2-one; 5-FLUORO-2-HYDROXYPYRIMIDINE; 5-FLUORO-2(1H)-PYRIMIDONE; 2(1H)-Pyrimidinone, 5-fluoro- (7CI,8CI,9CI); 5-Fluoro-2-hydroxypyridimine
Molecular FormulaC4H3FN2O
Molecular Weight114.08 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=O)N1)F
InChIInChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
InChIKeyHPABFFGQPLJKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-Hydroxypyrimidine (CAS 2022-78-8): A Multifunctional Fluorinated Pyrimidine for Targeted Anticancer Research and Material Science Applications


5-Fluoro-2-hydroxypyrimidine (CAS 2022-78-8), also known as 5-fluoro-2(1H)-pyrimidinone or 2-hydroxy-5-fluoropyrimidine, is a fluorinated pyrimidine derivative with the molecular formula C4H3FN2O and a molecular weight of 114.08 g/mol [1]. This compound exists in a tautomeric equilibrium that directly impacts its biological activity, primarily through differential binding affinities to various enzymatic targets . Its chemical versatility has positioned it as a valuable precursor in the synthesis of the anticancer agent 5-fluorouracil (5-FU), as well as in the preparation of coordination complexes and other bioactive molecules .

Why Generic Fluoropyrimidine Substitution Fails: Differentiated Pharmacology of 5-Fluoro-2-Hydroxypyrimidine


Despite sharing a common pyrimidine scaffold with widely used anticancer agents like 5-fluorouracil (5-FU), 5-fluoro-2-hydroxypyrimidine exhibits a distinct pharmacological profile that precludes simple substitution [1]. This differentiation arises from two key factors: (1) its unique tautomeric equilibrium, which directly modulates its interaction with specific enzyme active sites , and (2) its capacity to serve as a liver-selective prodrug of 5-FU via aldehyde oxidase-mediated activation, a pathway that significantly alters its pharmacokinetic profile compared to other oral fluoropyrimidines [2]. Furthermore, its ability to act as a L1CAM antagonist, an activity not shared by 5-FU or other common pyrimidine analogs, opens avenues for distinct therapeutic interventions [3]. The following quantitative evidence underscores that these are not merely incremental differences, but fundamental divergences in biochemical behavior that dictate specific, non-interchangeable research and industrial applications.

Quantitative Differentiation Evidence for 5-Fluoro-2-Hydroxypyrimidine Against Closest Analogs


Superior Oral Bioavailability and Altered PK Profile of 5-Fluoro-2-Hydroxypyrimidine (5-FP) Compared to 5-Fluorouracil (5-FU)

As a prodrug of 5-FU, 5-fluoro-2-hydroxypyrimidine (5-FP) demonstrates a significantly improved pharmacokinetic profile for oral administration. In a comparative study in BDF1 mice, oral 5-FP at 25 mg/kg achieved 100% bioavailability, whereas 5-FU is known for its inconsistent and limited oral bioavailability due to intestinal metabolism [1]. This superior oral performance is attributed to 5-FP's selective activation by hepatic aldehyde oxidase, bypassing the gastrointestinal first-pass effect that plagues 5-FU [1].

Pharmacokinetics Prodrug Oral Bioavailability Anticancer

Distinct In Vivo Antitumor Efficacy Profile: 2-Hydroxy-5-Fluoropyrimidine (2H5F) Reduces Tumor Volume in Melanoma Model, Unmatched by Anagrelide

In a 2024 study, 2-hydroxy-5-fluoropyrimidine (2H5F) exhibited gender-specific antitumor efficacy in a mouse melanoma allograft model. Treatment with 2H5F resulted in a statistically significant reduction in primary tumor volume in female C57BL/6 mice compared to both vehicle control and the L1CAM antagonist anagrelide [1]. This effect was observed as early as 14 days after treatment initiation and was maintained for at least 18 days [1]. In contrast, anagrelide did not produce a significant reduction in tumor volume in either sex under the same experimental conditions [1].

Melanoma L1CAM Antagonist Tumor Volume In Vivo

Divergent Cytotoxicity and DNA Synthesis Inhibition Compared to 5-FU and 4-HFP in Sarcoma 180 Cells

A classic comparative study assessed the growth-inhibitory activities of 5-fluorouracil (5-FU), 4-hydroxy-5-fluoropyrimidine (4-HFP), and 2-hydroxy-5-fluoropyrimidine (2-HFP) on Sarcoma 180 ascites cells [1]. While 5-FU produced a marked extension of lifespan in tumor-bearing mice, both 2-HFP and 4-HFP were found to be 'only weakly active' [1]. Furthermore, the duration of DNA synthesis inhibition, measured by formate-14C incorporation into thymine, was shortest for 2-HFP, intermediate for 4-HFP, and longest for 5-FU [1]. This indicates that despite their structural similarity, these analogs possess vastly different pharmacodynamic profiles.

Antineoplastic DNA Synthesis Cytotoxicity Sarcoma 180

Unique Coordination Chemistry: Formation of Dinuclear Manganese Complex [Mn2(Fpymo)4(H2O)4] with Specific Magnetic Properties

5-Fluoro-2-hydroxypyrimidine (HFpymo) acts as a versatile ligand, forming a well-characterized dinuclear manganese(II) complex, [Mn2(Fpymo)4(H2O)4] [1]. This complex exhibits unique thermal and magnetic behavior. Upon heating above 250 °C, it transforms into a microcrystalline, anhydrous polymeric species, Mn(Fpymo)2, which displays significant antiferromagnetic coupling (Weiss constant θ = -14.8 K) [1]. This is in stark contrast to the dinuclear precursor, which shows negligible magnetic interaction (Weiss constant θ = 1.0 K) [1].

Coordination Chemistry Magnetism Material Science Manganese Complex

High-Impact Research and Industrial Application Scenarios for 5-Fluoro-2-Hydroxypyrimidine


Development of Orally Bioavailable Prodrugs for Liver-Targeted Chemotherapy

5-Fluoro-2-hydroxypyrimidine serves as a lead scaffold or direct precursor for designing oral prodrugs of 5-FU that circumvent gastrointestinal toxicity and erratic absorption. Its selective activation by hepatic aldehyde oxidase [1] enables predictable conversion to the active drug within the liver, potentially improving the therapeutic index for hepatic metastases or primary liver cancers. Procurement of high-purity 5-FP is essential for pharmacokinetic studies and formulation development in this context.

Investigating L1CAM-Mediated Tumor Progression and Metastasis

As a functionally validated L1CAM antagonist with in vivo activity, 5-fluoro-2-hydroxypyrimidine (2H5F) is a critical tool compound for studying the role of L1CAM in melanoma and other L1CAM-expressing cancers [2]. Unlike other L1CAM antagonists like anagrelide, 2H5F has demonstrated a significant, gender-specific effect on primary tumor volume in a preclinical model [2]. Researchers focused on tumor microenvironment, cell adhesion, and migration pathways will find this compound indispensable for mechanistic studies.

Synthesis of Magnetically Tunable Coordination Polymers and Metal-Organic Frameworks

The ability of 5-fluoro-2-hydroxypyrimidine (HFpymo) to chelate metal ions and undergo solid-state thermal polymerization makes it a valuable building block for synthesizing coordination polymers with tailored magnetic properties [3]. The stark contrast in magnetic behavior between its dinuclear Mn(II) complex and the corresponding polymeric phase [3] provides a tunable system for researchers in molecular magnetism, material chemistry, and the development of novel functional materials. Procuring the ligand in high purity is a prerequisite for reproducible synthesis of these complexes.

Comparative Studies of Fluoropyrimidine Pharmacology and Mechanism of Action

Given its divergent activity profile compared to 5-FU and other analogs, 5-fluoro-2-hydroxypyrimidine is an essential negative control or comparator in studies dissecting the structure-activity relationships (SAR) and mechanisms of action of fluoropyrimidines [4]. Its weak activity in classic cytotoxicity assays and distinct DNA synthesis inhibition kinetics provide a critical baseline for interpreting the effects of more potent analogs, ensuring robust experimental design in cancer pharmacology research [4].

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